molecular formula C22H21N3O4S2 B3407444 (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide CAS No. 651298-09-8

(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide

Cat. No.: B3407444
CAS No.: 651298-09-8
M. Wt: 455.6 g/mol
InChI Key: RYALMYIENALJCQ-JLHYYAGUSA-N
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Description

    Starting Materials: 4-aminophenylsulfonamide and phenethyl bromide.

    Reaction: N-alkylation of 4-aminophenylsulfonamide with phenethyl bromide in the presence of a base like potassium carbonate to form N-phenethyl-4-aminophenylsulfonamide.

  • Formation of the Final Compound

      Starting Materials: (E)-3-(furan-2-yl)acrylamide and N-phenethyl-4-aminophenylsulfonamide.

      Reaction: Coupling of (E)-3-(furan-2-yl)acrylamide with N-phenethyl-4-aminophenylsulfonamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Furan-2-yl Acrylamide Backbone

        Starting Materials: Furan-2-carboxaldehyde and acrylamide.

        Reaction: A Knoevenagel condensation reaction between furan-2-carboxaldehyde and acrylamide in the presence of a base such as piperidine to form (E)-3-(furan-2-yl)acrylamide.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.

      Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.

      Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate or chromium trioxide.

      Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

      Substitution: Reagents like nitric acid for nitration or bromine for bromination.

    Major Products Formed

      Oxidation: Furan-2,5-dione derivatives.

      Reduction: Amino derivatives of the acrylamide moiety.

      Substitution: Nitro or halogenated derivatives of the phenyl group.

    Scientific Research Applications

    Chemistry

      Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

      Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

    Biology

      Biological Activity: Investigated for its potential antimicrobial and anticancer properties.

      Enzyme Inhibition: Studied as a potential inhibitor of specific enzymes involved in disease pathways.

    Medicine

      Drug Development: Explored as a lead compound for the development of new therapeutic agents.

      Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.

    Industry

      Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

      Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialized polymers.

    Mechanism of Action

    The mechanism of action of (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

    Comparison with Similar Compounds

    Similar Compounds

      (E)-3-(furan-2-yl)-N-phenylacrylamide: Lacks the phenethylsulfamoyl group, which may result in different biological activity and chemical properties.

      N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide: Lacks the furan ring, which may affect its reactivity and applications.

    Uniqueness

    (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide is unique due to the combination of its furan ring, phenyl group, and carbamothioyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

    Properties

    IUPAC Name

    (E)-3-(furan-2-yl)-N-[[4-(2-phenylethylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H21N3O4S2/c26-21(13-10-19-7-4-16-29-19)25-22(30)24-18-8-11-20(12-9-18)31(27,28)23-15-14-17-5-2-1-3-6-17/h1-13,16,23H,14-15H2,(H2,24,25,26,30)/b13-10+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RYALMYIENALJCQ-JLHYYAGUSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H21N3O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    455.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide
    Reactant of Route 2
    Reactant of Route 2
    (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide

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